molecular formula C20H16Cl2FN3O2 B2420315 N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-56-8

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2420315
CAS No.: 946321-56-8
M. Wt: 420.27
InChI Key: ASRDHECWVAFDTF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the literature. The reactivity of a compound is determined by its functional groups. In this case, the compound contains amide and pyridazine functional groups, which could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, optical activity, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the literature .

Scientific Research Applications

Matrix Metalloproteinases Inhibition

N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide shows potential as an inhibitor of matrix metalloproteinases, a group of enzymes involved in the breakdown of extracellular matrix proteins. This characteristic could be significant in the study of cancer metastasis, arthritis, and cardiovascular diseases where matrix metalloproteinases play a crucial role. The specific compound is part of a broader study on novel heterocyclic inhibitors of matrix metalloproteinases, featuring compounds with a 6H-1,3,4-thiadiazine ring, demonstrating the potential for developing new therapeutic agents in this domain (Schröder et al., 2001).

Antimicrobial and Antifungal Activities

The compound exhibits a broader spectrum of applications including its role in the synthesis of new heterocyclic compounds with expected biological activities. These synthesized compounds, derived from a similar dichlorophenyl structure, have shown antimicrobial and antifungal activities, suggesting the potential of this compound in contributing to the development of new antimicrobial agents (Sayed et al., 2003).

Antioxidant Activity and Anticancer Potential

Furthermore, the structural derivatives of this compound, specifically in the context of pyridazinone derivatives, have demonstrated significant antioxidant activity. The meticulous synthesis process and subsequent evaluation of the antioxidant activity of these derivatives highlight their potential in developing treatments for conditions associated with oxidative stress. Moreover, the anticancer activity of these derivatives has been evaluated, pointing towards the compound's relevance in cancer research and the development of new anticancer agents (Mehvish & Kumar, 2022).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. Unfortunately, there is no information available on the mechanism of action of this compound .

Future Directions

Given the lack of information about this compound, future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This would involve laboratory synthesis and characterization, reactivity studies, and biological testing .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O2/c21-14-5-8-16(22)18(12-14)24-19(27)2-1-11-26-20(28)10-9-17(25-26)13-3-6-15(23)7-4-13/h3-10,12H,1-2,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRDHECWVAFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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